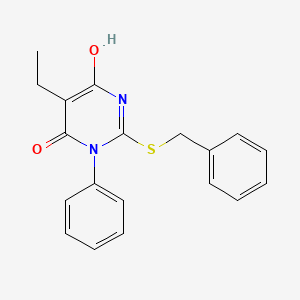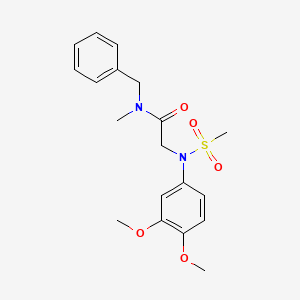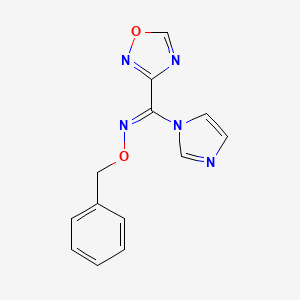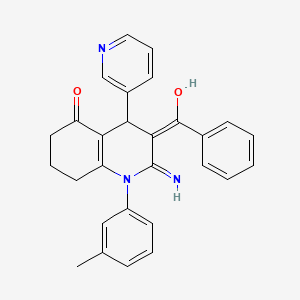
2-(benzylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone, also known as BTEP, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory. BTEP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
2-(benzylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of intracellular signaling pathways, which regulate synaptic plasticity, learning, and memory. This compound enhances the activity of mGluR5 by binding to a specific site on the receptor, increasing its affinity for glutamate, the primary neurotransmitter that activates the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function. This compound also has neuroprotective effects, reducing neuronal damage and inflammation in animal models of neurological disorders. Additionally, this compound has been found to have analgesic effects, reducing pain in animal models of chronic pain.
実験室実験の利点と制限
One of the main advantages of 2-(benzylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is its selectivity for mGluR5, which allows for more specific targeting of this receptor compared to other compounds that may also affect other receptors. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects. Additionally, this compound may have off-target effects on other receptors, which may limit its specificity in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(benzylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Another direction is the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials, which may ultimately lead to the development of new treatments for neurological disorders.
合成法
The synthesis of 2-(benzylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone involves several steps, including the preparation of 2,6-dichloropyrimidine, which is then reacted with ethyl 2-mercaptoacetate to obtain 2-(ethylthio)-5,6-dichloropyrimidine. The latter is then reacted with benzyl mercaptan in the presence of a base to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more suitable for research purposes.
科学的研究の応用
2-(benzylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been found to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of Parkinson's disease and traumatic brain injury. Additionally, this compound has been shown to have potential applications in the treatment of addiction and pain.
特性
IUPAC Name |
2-benzylsulfanyl-5-ethyl-6-hydroxy-3-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-16-17(22)20-19(24-13-14-9-5-3-6-10-14)21(18(16)23)15-11-7-4-8-12-15/h3-12,22H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUURWCONUAIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6100045.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B6100049.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6100060.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6100062.png)
![2-({[3-(ethoxycarbonyl)-4-isobutyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B6100066.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B6100069.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6100070.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6100082.png)

![1-(4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6100104.png)
![(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6100113.png)
